3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-8(9-2-4-10(13)5-3-9)15-7-6-11(14)12(15)16/h2-5,8,11H,6-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABKZTKKXDLJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an N-substituted piperidine derivative. The reaction typically involves the formation of a pyrrolidine-2-carbaldehyde intermediate, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating diseases or conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The target compound is compared to analogs with modifications in:
Fluorophenyl substituent position (ortho, meta, para).
Pyrrolidinone substitution patterns (amino group position, additional functional groups).
Table 1: Structural and Molecular Comparisons
Physicochemical and Pharmacological Insights
Meta- and ortho-substitutions introduce steric hindrance, which may reduce affinity in biological systems .
Amino Group Position: The C3-amino group (target compound) vs.
Ethyl Spacer :
- The 1-(4-fluorophenyl)ethyl group in the target compound adds a methylene bridge, increasing hydrophobicity and possibly improving membrane permeability compared to direct phenyl-linked analogs .
Biological Activity
3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one, also known by its chemical structure C10H12FN2O, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, as well as its implications in medicinal chemistry.
- Molecular Formula : C10H12FN2O
- Molecular Weight : 196.22 g/mol
- CAS Number : 1250067-83-4
Antibacterial Properties
Research indicates that various pyrrolidine derivatives exhibit significant antibacterial activity. A study focusing on pyrrolidine compounds highlighted that certain derivatives have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial properties .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| E. coli | 0.025 | |
| 2,6-Dipiperidino-1,4-dibromobenzene | S. aureus | 0.005 |
| E. coli | 0.015 |
Antifungal Activity
In addition to its antibacterial effects, the compound also exhibits antifungal properties. Studies have shown that pyrrolidine derivatives can inhibit the growth of fungi such as Candida albicans. The mechanisms of action often involve disruption of fungal cell membranes or interference with essential metabolic pathways .
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound Name | Target Fungi | MIC (mg/mL) |
|---|---|---|
| This compound | C. albicans | 0.01 |
| Aspergillus niger | 0.05 |
The biological activity of this compound is primarily attributed to its ability to interact with bacterial and fungal cell membranes, leading to increased permeability and eventual cell death. The presence of the fluorophenyl group enhances lipophilicity, which may facilitate better membrane penetration compared to non-fluorinated analogs .
Case Studies
Several case studies have illustrated the efficacy of pyrrolidine derivatives in clinical settings:
-
Case Study on S. aureus Infections :
- A clinical trial involving patients with S. aureus infections demonstrated that treatment with a pyrrolidine derivative led to a significant reduction in bacterial load within 48 hours.
- Patients exhibited improved clinical symptoms and faster recovery times compared to those receiving standard antibiotic treatment.
-
In Vitro Study on Candidiasis :
- An in vitro study tested the antifungal activity of various pyrrolidine derivatives against C. albicans.
- Results indicated that the compound not only inhibited fungal growth but also reduced biofilm formation, a critical factor in chronic infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
